1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde CAS 1853219-36-9 properties
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde CAS 1853219-36-9 properties
An In-Depth Technical Guide to 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS 1853219-36-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS 1853219-36-9), a substituted pyrazole aldehyde of significant interest in synthetic and medicinal chemistry. While specific data for this exact compound is limited, this document leverages established principles of pyrazole chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, handling, and application. We will explore the compound's structural features, predicted physicochemical properties, characteristic spectral signatures, and its potential as a versatile building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have led to its incorporation into a multitude of approved drugs and clinical candidates. Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and analgesic properties.[1]
The subject of this guide, 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, combines three key features:
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A Stable Pyrazole Core: The N1-ethyl and C4-methyl substitutions define its regiochemistry and influence its solubility and metabolic profile.
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An N-Ethyl Group: This substituent blocks tautomerism and provides a specific lipophilic character.
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A C3-Aldehyde Functional Group: This electrophilic "handle" is the primary site of reactivity, serving as a versatile gateway for constructing a diverse array of chemical derivatives through reactions such as condensation, oxidation, and reductive amination.[2]
This combination makes it a valuable intermediate for generating libraries of novel compounds for biological screening.
Physicochemical and Spectroscopic Profile
While experimentally determined data for CAS 1853219-36-9 is not widely published, we can predict its properties based on its structure and data from similar compounds.
Key Physicochemical Properties
The following table summarizes the core structural information and predicted properties.
| Property | Value | Source |
| CAS Number | 1853219-36-9 | - |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [4] |
| IUPAC Name | 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde | [3] |
| Appearance | Likely a light yellow to orange liquid or low-melting solid | Inferred from[4] |
| Predicted XlogP | 0.7 | [3] |
| Predicted Monoisotopic Mass | 138.07932 Da | [3] |
Spectroscopic Signature Analysis
Confirming the identity and purity of the compound is paramount. The following are the expected spectroscopic characteristics for structural elucidation.
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¹H NMR (Proton NMR):
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Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the δ 9.5-10.5 ppm region. This is a key diagnostic peak.
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Pyrazole Ring Proton (C5-H): A singlet is expected in the aromatic region, likely δ 7.5-8.5 ppm.
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Ethyl Group (-CH₂CH₃): A quartet (for the -CH₂-) around δ 4.0-4.5 ppm and a triplet (for the -CH₃) around δ 1.3-1.6 ppm.
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Methyl Group (C4-CH₃): A singlet around δ 2.0-2.5 ppm.
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¹³C NMR (Carbon NMR):
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Aldehyde Carbonyl (C=O): A highly deshielded signal expected at δ 180-190 ppm.
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Pyrazole Ring Carbons: Three distinct signals are expected in the δ 110-150 ppm range.
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Ethyl & Methyl Carbons: Aliphatic signals expected below δ 50 ppm.
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Infrared (IR) Spectroscopy:
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A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹ .
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C-H stretching bands will appear around 2900-3000 cm⁻¹.
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C=N and C=C stretching from the pyrazole ring will be visible in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ should be observed at m/z 138.
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The [M+H]⁺ adduct is predicted at m/z 139.08660.[3] Common fragmentation patterns may include the loss of the aldehyde group (-CHO) or the ethyl group (-C₂H₅).
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Synthesis and Purification
The synthesis of substituted pyrazole aldehydes is well-established in the literature. While a specific protocol for 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is not published, a robust synthetic route can be designed based on the Vilsmeier-Haack reaction, a cornerstone of pyrazole formylation.[5][6]
Proposed Synthetic Workflow
The Vilsmeier-Haack reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[2] The logical precursor for our target compound would be 1-ethyl-4-methyl-1H-pyrazole, which itself can be synthesized via a condensation reaction.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthetic Protocol (Illustrative)
This protocol is an expert-guided adaptation based on general Vilsmeier-Haack procedures.[2][5] Causality: The reaction must be performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. The dropwise addition of POCl₃ to DMF at low temperature is critical to control the exothermic formation of the electrophilic chloroiminium ion.
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Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
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Formylation: Dissolve the precursor, 1-ethyl-4-methyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
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Work-up: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate or sodium hydroxide solution. Trustworthiness: This step is crucial. It hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reagents.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.
Chemical Reactivity and Derivative Synthesis
The aldehyde group at the C3 position is the key to the synthetic utility of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde. It allows for a wide range of subsequent chemical transformations.
Key Reactions of the Aldehyde Group
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Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted aminomethyl-pyrazoles. This is one of the most powerful reactions for library synthesis in drug discovery.[2]
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Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, allowing for carbon chain extension.
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Oxidation: Oxidation to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.
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Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to form α,β-unsaturated systems.
Experimental Workflow: Reductive Amination
This workflow details a self-validating protocol for synthesizing an amine derivative.
Caption: Workflow for a typical reductive amination reaction.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1853219-36-9 is not available, data from analogous pyrazole aldehydes provides clear guidance.[7][8][9]
GHS Hazard Information (Inferred)
The compound should be handled as if it possesses the following hazards.
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN166 standard).[9]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA approved respirator.[8]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11]
Conclusion
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a valuable, albeit not widely commercialized, chemical building block. Its structure embodies the pharmacologically relevant pyrazole core functionalized with a versatile aldehyde group. By understanding its predicted properties, leveraging established synthetic methods like the Vilsmeier-Haack reaction, and appreciating the reactivity of its aldehyde handle, researchers can effectively utilize this compound to generate novel molecules with potential applications in drug discovery and agrochemical development. Adherence to strict safety protocols based on data from analogous compounds is essential for its safe handling and use.
References
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Bakr F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
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KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Available at: [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity [Data set]. Available at: [Link]
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PubChem. (2026). 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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PubChemLite. (2026). 1-ethyl-4-methyl-1h-pyrazole-3-carbaldehyde. Available at: [Link]
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Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9). Available at: [Link]
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Kumar, A. & Kumar, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8. Available at: [Link]
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Royal Society of Chemistry. (n.d.). ¹HNMR δ values for compounds. Available at: [Link]
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Castillo, J. C., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(i), 193-221. Available at: [Link]
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